spectroscopic data for (S)-3-mercapto-2-methylpropanoic acid
spectroscopic data for (S)-3-mercapto-2-methylpropanoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-3-Mercapto-2-methylpropanoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-3-mercapto-2-methylpropanoic acid is a chiral molecule of significant interest in synthetic chemistry and drug development, notably as a key intermediate or a related impurity in the synthesis of pharmaceuticals like Captopril.[1] Accurate structural elucidation and purity assessment are paramount, necessitating a comprehensive understanding of its spectroscopic profile. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By integrating established principles with available data from the racemic mixture and analogous structures, this document serves as a practical reference for researchers, scientists, and quality control professionals. We will explore the causality behind spectral features, present standardized protocols for data acquisition, and interpret the resulting data to build a complete structural picture.
Molecular Structure and Spectroscopic Overview
(S)-3-mercapto-2-methylpropanoic acid possesses three key functional groups that are readily identifiable by spectroscopic methods: a carboxylic acid, a thiol (mercaptan), and a chiral methine center. The molecular formula is C₄H₈O₂S, with a molecular weight of 120.17 g/mol .[2]
The primary objective of a multi-technique spectroscopic analysis is to unambiguously confirm the presence and connectivity of these features.
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IR Spectroscopy will confirm the presence of O-H (carboxylic acid), C=O (carbonyl), and S-H (thiol) bonds through their characteristic vibrational frequencies.
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NMR Spectroscopy will elucidate the carbon-hydrogen framework, confirming the connectivity of the methyl, methine, and methylene groups. The chirality of the molecule does not affect the chemical shifts in a standard achiral solvent but is crucial for understanding its biological activity.
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Mass Spectrometry will determine the molecular weight and provide structural information through analysis of fragmentation patterns.
Caption: Figure 1. Molecular structure of (S)-3-mercapto-2-methylpropanoic acid.
Infrared (IR) Spectroscopy
2.1. Foundational Principles IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification. For (S)-3-mercapto-2-methylpropanoic acid, we anticipate detecting the stretching vibrations of the O-H bond in the carboxylic acid, the C=O bond of the carbonyl group, the S-H bond of the thiol, and the C-H bonds of the aliphatic backbone.
2.2. Experimental Protocol: Acquiring the IR Spectrum (Liquid Film)
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Sample Preparation: As 3-mercapto-2-methylpropanoic acid is a liquid at room temperature, the simplest method is to prepare a thin liquid film.[3]
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Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with attenuated total reflectance (ATR) accessory, which is ideal for liquid samples.
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Background Scan: Perform a background scan with no sample on the ATR crystal to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
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Sample Analysis: Place a single drop of the neat liquid onto the ATR crystal.
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Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Data Processing: Process the resulting interferogram with a Fourier transform to obtain the final absorbance spectrum.
2.3. Data Interpretation While a specific spectrum for the (S)-enantiomer is not publicly available, we can predict the characteristic absorption bands based on data from analogous structures like 2-methylpropanoic acid and 3-mercaptopropionic acid.[4][5]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale and Commentary |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) | The extreme broadness is a hallmark of the O-H in a carboxylic acid, resulting from strong intermolecular hydrogen bonding.[5] |
| Aliphatic C-H | C-H stretch | 3000 - 2850 | These absorptions correspond to the stretching of the C-H bonds in the methyl, methylene, and methine groups. |
| Thiol | S-H stretch | 2600 - 2550 | This peak is typically weak and can sometimes be obscured, but its presence is a key indicator of the mercapto group. |
| Carbonyl | C=O stretch | ~1710 | The position is characteristic of a saturated carboxylic acid. Hydrogen bonding can slightly lower this frequency. |
| Fingerprint Region | C-O, C-C, C-S stretches | < 1500 | This region contains a complex series of absorptions unique to the molecule, serving as a "fingerprint" for identification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
3.1.1. Foundational Principles ¹H NMR provides information on the number of chemically distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting). The analysis of the racemic 3-mercapto-2-methylpropanoic acid in CDCl₃ provides a reliable reference for the expected spectrum.[6]
3.1.2. Experimental Protocol: ¹H NMR
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Sample Preparation: Dissolve 5-10 mg of (S)-3-mercapto-2-methylpropanoic acid in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid a large interfering solvent signal.[7]
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.[7]
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Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.
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Data Processing: Process the Free Induction Decay (FID) with an exponential window function and Fourier transform. Phase and baseline correct the spectrum and integrate the signals.
3.1.3. Data Interpretation The molecule has four distinct proton environments. The data for the racemic mixture shows the following key features[6]:
| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration | Coupling Partner(s) |
| -COOH | Singlet (broad) | ~11.9 | 1H | None |
| -CH- | Multiplet | ~2.80 | 1H | -CH₃, -CH₂- |
| -CH₂- | Multiplet | ~2.73 | 2H | -CH-, -SH |
| -CH₃ | Doublet | ~1.29 | 3H | -CH- |
| -SH | Triplet (or broad singlet) | ~1.58 | 1H | -CH₂- |
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Causality of Shifts & Splitting:
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The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms, hence its downfield shift. It typically does not couple with other protons.
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The methine proton (-CH-) is coupled to the three methyl protons and the two methylene protons, resulting in a complex multiplet.
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The methylene protons (-CH₂-) are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent. They couple with the methine proton and potentially the thiol proton, leading to a complex multiplet.
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The methyl protons (-CH₃) are coupled only to the single methine proton, resulting in a clean doublet, a key diagnostic signal.
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The thiol proton (-SH) signal can be a triplet due to coupling with the adjacent methylene group, but this coupling is often not observed or is broadened due to chemical exchange.
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Caption: Figure 3. Proposed major fragmentation pathways for 3-mercapto-2-methylpropanoic acid in EI-MS.
Conclusion
The comprehensive spectroscopic characterization of (S)-3-mercapto-2-methylpropanoic acid is achieved through the synergistic application of IR, NMR, and MS techniques. IR spectroscopy confirms the key functional groups (thiol, carboxylic acid). High-resolution ¹H and ¹³C NMR spectroscopy elucidates the precise atom-to-atom connectivity of the carbon backbone. Finally, mass spectrometry verifies the molecular weight and supports the proposed structure through predictable fragmentation patterns. Together, these methods provide a robust and self-validating system for the unambiguous identification and quality assessment of this important chiral molecule.
References
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Ceneviva, L.V.S., et al. (2022). Poly(3-mercapto-2-methylpropionate), a Novel α-Methylated Bio-Polythioester with Rubber-like Elasticity, and Its Copolymer with 3-hydroxybutyrate: Biosynthesis and Characterization. Bioengineering, 9(5), 228. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-methylpropanoic acid. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-methylpropanoic acid. Available at: [Link]
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Global Substance Registration System (GSRS). (n.d.). 3-MERCAPTO-2-METHYLPROPIONIC ACID. Available at: [Link]
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NIST. (n.d.). 3-Mercaptopropionic acid - IR Spectrum. In NIST Chemistry WebBook. Available at: [Link]
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PubChem. (n.d.). (2S)-2-methyl-3-sulfanylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]
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SpectraBase. (n.d.). 3-Mercaptopropionic acid ¹³C NMR Spectrum. Wiley-VCH GmbH. Available at: [Link]
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